Ethyl 3-bromo-4-cyano-5-methoxybenzoate

Catalog No.
S856901
CAS No.
1805414-01-0
M.F
C11H10BrNO3
M. Wt
284.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-4-cyano-5-methoxybenzoate

CAS Number

1805414-01-0

Product Name

Ethyl 3-bromo-4-cyano-5-methoxybenzoate

IUPAC Name

ethyl 3-bromo-4-cyano-5-methoxybenzoate

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-9(12)8(6-13)10(5-7)15-2/h4-5H,3H2,1-2H3

InChI Key

BAOAZJIJTAYANB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)OC

Ethyl 3-bromo-4-cyano-5-methoxybenzoate is an organic compound with the molecular formula C11H10BrNO3C_{11}H_{10}BrNO_3 and a molecular weight of 284.11 g/mol. This compound features a benzoate structure, where an ethyl ester group is attached to a benzene ring that has a bromine atom at the 3-position, a cyano group at the 4-position, and a methoxy group at the 5-position. Its systematic name reflects its structural components, indicating its potential utility in various chemical applications, particularly in synthetic organic chemistry and medicinal chemistry.

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or alkoxides, allowing for the synthesis of diverse derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Reduction: The cyano group can be reduced to an amine or aldehyde under appropriate conditions.

These reactions make it a versatile intermediate for synthesizing more complex organic molecules.

Several methods have been proposed for synthesizing ethyl 3-bromo-4-cyano-5-methoxybenzoate:

  • From 3-Bromo-4-cyanobenzoic Acid: Ethyl esterification of 3-bromo-4-cyanobenzoic acid using ethanol in the presence of acid catalysts.
  • Using Bromoacetic Acid: Reaction of bromoacetic acid with methoxybenzaldehyde followed by cyanation.
  • Starting from 3-Bromo-5-methoxybenzoic Acid: This method involves multiple steps including methylation and subsequent bromination and cyanation .

These synthetic routes highlight the compound's accessibility for research and industrial applications.

Ethyl 3-bromo-4-cyano-5-methoxybenzoate has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs due to its reactive functional groups.
  • Agricultural Chemicals: It may serve as a precursor for developing pesticides or herbicides.
  • Material Science: Utilized in creating polymers or other materials through polymerization reactions.

The compound's unique structure allows it to be tailored for specific applications in these fields.

Ethyl 3-bromo-4-cyano-5-methoxybenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and properties:

Compound NameMolecular FormulaUnique Features
Ethyl 3-bromo-4-chloro-5-methoxybenzoateC10H10BrClO3Contains chlorine instead of cyano group
Ethyl 3-bromo-4-nitrobenzoateC9H8BrNO2Contains a nitro group instead of cyano
Ethyl 3-bromo-4-hydroxybenzoateC9H9BrO3Contains a hydroxyl group
Ethyl 4-cyano-3-methoxybenzoateC10H10N2O2Cyano group at the para position

These compounds illustrate variations in substituents that affect their chemical behavior and potential applications. The presence of different functional groups (such as nitro, chloro, or hydroxy) can lead to distinct biological activities and reactivity patterns, highlighting ethyl 3-bromo-4-cyano-5-methoxybenzoate's unique position among them.

XLogP3

2.5

Dates

Last modified: 08-16-2023

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